butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Overview
Description
butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate: is a chemical compound with the molecular formula C12H13Cl3O3 and a molecular weight of 311.59 g/mol . . This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 1-methylpropyl alcohol (sec-butyl alcohol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the reagents and conditions used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the production of herbicides and pesticides.
Biology: In biological research, it is used to study the effects of chlorinated phenoxy compounds on plant growth and development.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic effects and toxicological properties.
Industry: The compound is primarily used in the agricultural industry as a herbicide. It helps in controlling broadleaf weeds in various crops.
Mechanism of Action
The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This makes it effective as a herbicide.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of the ester.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a different substitution pattern on the aromatic ring.
Uniqueness: butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which influences its solubility, volatility, and overall herbicidal activity. The presence of the 1-methylpropyl group provides distinct physical and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPUBZALOBLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866339 | |
Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61792-07-2 | |
Record name | 1-Methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61792-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-T sec-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.